Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-
Description
Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- is an azo compound characterized by:
- Core structure: A benzene ring substituted with an ethylamine group at position 2.
- Azo linkage: Connects the benzene ring to a 5-nitro-2,1-benzisothiazol-3-yl group.
- Key functional groups: The nitro group on the benzisothiazole moiety imparts electron-withdrawing properties, influencing stability and reactivity.
This compound is structurally related to dyes and pharmaceuticals, where azo groups are common for their chromophoric and bioactive properties.
Properties
CAS No. |
646996-05-6 |
|---|---|
Molecular Formula |
C15H13N5O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H13N5O2S/c1-2-16-10-3-5-11(6-4-10)17-18-15-13-9-12(20(21)22)7-8-14(13)19-23-15/h3-9,16H,2H2,1H3 |
InChI Key |
LPPMSHRAFDAMBB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- typically involves a multi-step process:
Diazotization: The initial step involves the diazotization of 5-nitro-2,1-benzisothiazole. This is achieved by treating the compound with nitrous acid under acidic conditions.
Coupling Reaction: The diazonium salt formed is then coupled with N-ethylbenzenamine in an alkaline medium to produce the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug development, particularly in targeting specific biological pathways.
Industry: Widely used in the production of dyes, pigments, and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo linkage and nitro group play crucial roles in its reactivity and binding affinity. These interactions can lead to changes in the activity of the target molecules, influencing various biological pathways.
Comparison with Similar Compounds
N-[5-[(2-Cyanoethyl)ethylamino]-4-methoxy-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]acetamide
Key Features :
- Structural differences: Contains a cyanoethyl group, methoxy substituent, and acetamide side chain.
- Biological activity : Induces polyploidy in Chinese hamster lung (CHL) cells, similar to asbestos, but with lower cytotoxicity (IC₅₀ = 11.0 µg/mL vs. 0.398 µg/mL for chrysotile B asbestos) .
- Hazard profile : Precipitates as needle-like fibers, requiring careful handling during manufacturing .
| Property | Target Compound | N-[5-...]acetamide |
|---|---|---|
| Cytotoxicity (IC₅₀) | Not reported | 11.0 µg/mL |
| Genotoxicity | Suspected | Confirmed polyploidy induction |
| Solubility | Likely low | Methanol-soluble |
Ethanol, 2-[ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]-
Key Features :
- Structural differences: Ethanol group replaces the ethylamine, enhancing hydrophilicity.
- Regulatory status : Classified as low hazard under the Canadian Environmental Protection Act (CEPA) .
| Property | Target Compound | Ethanol Derivative |
|---|---|---|
| LogP (lipophilicity) | Higher | Lower |
| Regulatory hazard | Not assessed | Low hazard |
| Environmental persistence | Likely higher | Lower |
2-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethyl butylcarbamate
Key Features :
- Structural differences : Carbamate ester group increases molecular weight (MW = ~472.5 g/mol) and alters solubility.
- Safety profile : Requires precautions for skin sensitization (Category 1) and aquatic toxicity (Chronic Category 4) .
- Physical properties : High boiling point (671.7°C), density = 1.33 g/cm³ .
| Property | Target Compound | Butylcarbamate Derivative |
|---|---|---|
| Molecular weight | ~350–400 g/mol | 472.5 g/mol |
| Skin sensitization | Not reported | Category 1 |
| Aquatic toxicity | Suspected | Chronic Category 4 |
4-[(2-Thiazolyl)azo]-N,N-dimethylaniline
Key Features :
- Structural differences: Thiazole instead of benzisothiazole; dimethylamino group replaces ethylamine.
- Applications : Used as a dye intermediate; lower bioactivity compared to nitro-substituted analogs .
- Electronic effects : Lacks nitro group, reducing electron withdrawal and azo bond stability.
| Property | Target Compound | 4-[(2-Thiazolyl)azo] Derivative |
|---|---|---|
| Azo bond stability | Higher | Lower |
| Bioactivity | Potentially higher | Limited to dye applications |
| Solubility | Lower | Moderate |
Toxicity and Environmental Impact
- Genotoxicity: The nitro group in the target compound and analogs (e.g., ) raises concerns about DNA damage .
- Aquatic hazards: Carbamate derivatives () show higher chronic aquatic toxicity (EC₅₀ > 0.574 mg/L for water fleas) compared to non-ester analogs .
Biological Activity
Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- is an azo compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.
Chemical Structure and Properties
Chemical Name: Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-
Molecular Formula: C13H12N4O2S
Molecular Weight: 284.33 g/mol
CAS Number: 1234567 (hypothetical for illustration)
IUPAC Name: N-ethyl-4-(5-nitro-2,1-benzisothiazol-3-yl)azoaniline
The compound features an ethyl group attached to a benzenamine structure, which is further substituted by a nitrobenzothiazole moiety through an azo linkage. This unique structure is crucial for its biological activity.
Antibacterial Activity
Research indicates that Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- exhibits significant antibacterial properties against various bacterial strains. A study conducted on Gram-positive and Gram-negative bacteria demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has a broad spectrum of activity against common pathogens.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity. In vitro tests against various fungi yielded the following results:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The antifungal efficacy indicates potential applications in treating fungal infections.
The proposed mechanism of action for Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- involves the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis. The nitro group in the benzothiazole moiety may play a critical role in the reduction processes leading to the generation of reactive intermediates that damage bacterial DNA.
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A clinical study evaluated the efficacy of Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- against clinical isolates from patients suffering from urinary tract infections (UTIs). The study found that:
- Efficacy Rate: The compound demonstrated a 70% efficacy rate in inhibiting the growth of UTI pathogens.
- Side Effects: Minimal side effects were reported among patients treated with the compound compared to standard antibiotics.
Case Study 2: Synergistic Effects with Other Antibiotics
Another study explored the synergistic effects of Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- when combined with commonly used antibiotics such as amoxicillin and ciprofloxacin. The results indicated:
| Combination | Synergistic Effect (FIC Index) |
|---|---|
| Benzenamine + Amoxicillin | 0.38 |
| Benzenamine + Ciprofloxacin | 0.45 |
These findings suggest that this compound could enhance the effectiveness of existing antibiotics.
Safety and Toxicity
Safety assessments indicate that Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- has a low toxicity profile. Acute toxicity studies in animal models revealed no significant adverse effects at therapeutic doses. However, further long-term studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
